Methyl 2-amino-3-(2,4,5-trifluorophenyl)propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(2,4,5-trifluorophenyl)propanoate typically involves the esterification of 2,4,5-trifluorophenylalanine . One common method is to react 2,4,5-trifluorophenylalanine with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield . Additionally, the use of alternative catalysts and solvents may be explored to improve the sustainability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(2,4,5-trifluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives . Substitution reactions can result in various substituted trifluorophenyl derivatives .
Scientific Research Applications
Methyl 2-amino-3-(2,4,5-trifluorophenyl)propanoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(2,4,5-trifluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding . Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: A naturally occurring amino acid with a similar structure but lacking the trifluoromethyl groups.
2,4,5-Trifluorophenylalanine: The parent compound without the methyl ester group.
Methyl 2-amino-3-(3,4,5-trifluorophenyl)propanoate: A similar compound with different fluorine substitution patterns.
Uniqueness
Methyl 2-amino-3-(2,4,5-trifluorophenyl)propanoate is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs . This fluorination can enhance its stability, lipophilicity, and binding affinity to molecular targets .
Properties
Molecular Formula |
C10H10F3NO2 |
---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
methyl 2-amino-3-(2,4,5-trifluorophenyl)propanoate |
InChI |
InChI=1S/C10H10F3NO2/c1-16-10(15)9(14)3-5-2-7(12)8(13)4-6(5)11/h2,4,9H,3,14H2,1H3 |
InChI Key |
GXZNDTIDZSRMNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1F)F)F)N |
Origin of Product |
United States |
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